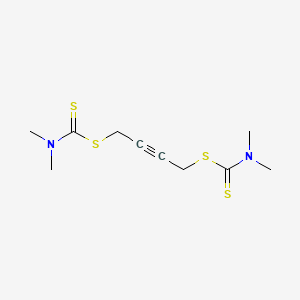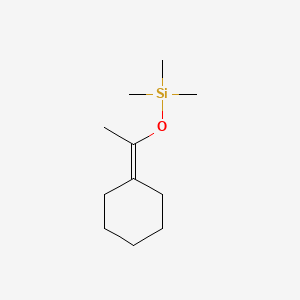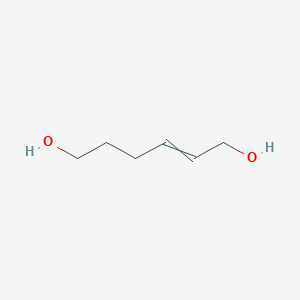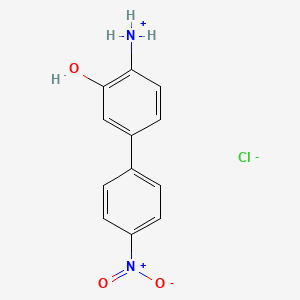
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is a chemical compound characterized by the presence of a trichloromethyl group and a phosphonamidic chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride typically involves the reaction of 2-methylpropylamine with trichloromethylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at a low temperature to ensure complete reaction and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The chloride group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted phosphonamidic compounds.
Substitution: Various substituted phosphonamidic derivatives.
Scientific Research Applications
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the phosphonamidic chloride group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Trichloromethylphosphonic dichloride: Shares the trichloromethyl and phosphonic groups but lacks the 2-methylpropyl group.
2-Methylpropylamine: Contains the 2-methylpropyl group but lacks the trichloromethyl and phosphonamidic chloride groups.
Uniqueness
N-(2-Methylpropyl)-P-(trichloromethyl)phosphonamidic chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both trichloromethyl and phosphonamidic chloride groups allows for versatile chemical modifications and interactions with various molecular targets.
Properties
CAS No. |
64579-39-1 |
|---|---|
Molecular Formula |
C5H10Cl4NOP |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
N-[chloro(trichloromethyl)phosphoryl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C5H10Cl4NOP/c1-4(2)3-10-12(9,11)5(6,7)8/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
WSDHMGLHIGUGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNP(=O)(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine](/img/structure/B14493863.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)




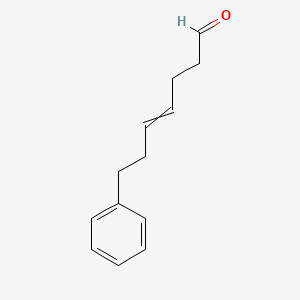
![6-[Di(butan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14493909.png)

![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)
